
Dihydrochlorure de 1-cyclopropylpipérazine
Vue d'ensemble
Description
1-Cyclopropylpiperazine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . This compound is known for its applications in the pharmaceutical industry, particularly as a selective serotonin reuptake inhibitor (SSRI) . It appears as a white crystalline powder and is used in various research and industrial applications.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1-Cyclopropylpiperazine dihydrochloride has been investigated for its potential as a lead compound in drug development targeting various neurological disorders. The piperazine scaffold is prevalent in many pharmaceuticals, particularly those acting on the central nervous system (CNS).
Potential Therapeutic Areas
- Anxiolytics and Antidepressants : Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. The cyclopropyl moiety may enhance receptor binding affinity, potentially leading to improved efficacy in treating mood disorders.
- Antipsychotics : Similar compounds have shown promise in the treatment of psychotic disorders, suggesting that 1-cyclopropylpiperazine dihydrochloride may also exhibit antipsychotic effects.
Pharmacological Insights
Recent studies have highlighted the pharmacological activities associated with 1-cyclopropylpiperazine dihydrochloride:
- Receptor Interactions : Research indicates that compounds with similar structures interact with serotonin and dopamine receptors, which are critical targets for mood disorder treatments . Understanding these interactions can guide further development of this compound for therapeutic use.
Case Study 1: Inhibition of Histamine H3 Receptors
A study demonstrated that derivatives of piperazine, including 1-cyclopropylpiperazine dihydrochloride, showed significant activity as histamine H3 receptor antagonists. This action can play a role in modulating neurotransmitter release and has implications for treating cognitive disorders .
Case Study 2: Antitumor Activity
Research has also explored the potential of piperazine derivatives in cancer therapy. For example, compounds structurally related to 1-cyclopropylpiperazine dihydrochloride have been evaluated for their ability to inhibit tumor growth in various cancer models. One study indicated that certain piperazine derivatives exhibited strong antiproliferative effects against ovarian cancer cell lines, suggesting a pathway for developing new cancer therapies .
Data Table: Comparison of Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Cyclopropylpiperazine dihydrochloride | Cyclopropyl group, basic piperazine | Potential CNS activity; receptor binding interactions |
1-Cyclopropylpiperazine | Cyclopropyl group | Lacks hydrochloride; different solubility profile |
4-Cyclopropylpiperidine | Cyclopropyl group on piperidine ring | More saturated structure; distinct pharmacology |
N-cyclropyldiphenylmethanamine | Cyclopropyl connected to diphenyl | Used in antidepressants; different therapeutic profile |
Mécanisme D'action
Target of Action
It is known that piperazine compounds, which 1-cyclopropylpiperazine dihydrochloride is a derivative of, primarily target the gaba (gamma-aminobutyric acid) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Piperazine compounds, including 1-Cyclopropylpiperazine dihydrochloride, act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its action on gaba receptors, it can be inferred that it influences the gabaergic neurotransmission pathway .
Result of Action
Based on its mode of action, it can be inferred that it causes hyperpolarization of nerve endings, leading to flaccid paralysis .
Méthodes De Préparation
The synthesis of 1-Cyclopropylpiperazine dihydrochloride involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups .
Analyse Des Réactions Chimiques
1-Cyclopropylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylpiperazine N-oxide, while reduction can produce cyclopropylpiperazine .
Comparaison Avec Des Composés Similaires
1-Cyclopropylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
What sets 1-Cyclopropylpiperazine dihydrochloride apart is its specific action as an SSRI, which is not a common feature among all piperazine derivatives .
Activité Biologique
1-Cyclopropylpiperazine dihydrochloride (1-CPP) is a piperazine derivative that has garnered interest for its potential biological activities. This compound is primarily recognized for its role in pharmacological research and as a biochemical probe. Below, we explore the biological activity of 1-CPP, including its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C7H14N2
- Molecular Weight : 126.2 g/mol
- CAS Number : 20327-23-5
The precise mechanism of action of 1-Cyclopropylpiperazine is not fully elucidated. However, it is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and ionic interactions. These interactions may lead to conformational changes in target proteins or enzymes, influencing their activity.
Potential Targets
- Receptors : 1-CPP may interact with neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzymes : It has been suggested that this compound could serve as a biochemical probe to study enzyme mechanisms due to its structural properties.
Pharmacokinetics
The pharmacokinetic profile of 1-CPP indicates favorable bioavailability characteristics:
- Absorption : Compounds with molecular weights below 500 g/mol typically exhibit good absorption; thus, 1-CPP is expected to be well-absorbed.
- Distribution : Limited data exists on the distribution of 1-CPP in vivo, but its chemical structure suggests it may cross biological membranes effectively.
- Metabolism and Excretion : Detailed metabolic pathways remain to be elucidated; however, studies on similar piperazine derivatives indicate potential pathways involving cytochrome P450 enzymes.
In Vitro Studies
Research has indicated that piperazine derivatives, including 1-CPP, exhibit a broad spectrum of biological activities. For instance:
- Antiviral Activity : Some studies have explored the antiviral properties of related compounds against various viruses, suggesting that modifications in the piperazine structure can enhance activity.
Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
---|---|---|---|
C8 | 56.8 | 53.3 | 55.3 |
C16 | 53.3 | 56.1 | 56.1 |
C18 | 55.3 | 60.0 | 60.0 |
This table illustrates the comparative effectiveness of different piperazine derivatives, indicating potential therapeutic applications for compounds similar to 1-CPP .
Case Studies
A notable study highlighted the use of piperazine derivatives in targeting specific viral infections, demonstrating significant protective effects compared to control agents . The findings suggest that structural modifications can lead to enhanced efficacy against viral pathogens.
Propriétés
IUPAC Name |
1-cyclopropylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJNSFSTSJWJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611447 | |
Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139256-79-4 | |
Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.